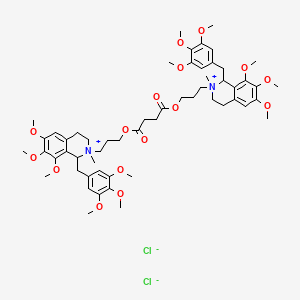

Doxacurium chloride

Description

Properties

CAS No. |

83348-52-1 |

|---|---|

Molecular Formula |

C56H78Cl2N2O16 |

Molecular Weight |

1106.1 g/mol |

IUPAC Name |

1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |

InChI |

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;; |

InChI Key |

APADFLLAXHIMFU-LGIHQUBZSA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

Foundational & Exploratory

Doxacurium Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. This antagonism prevents the depolarization of the muscle fiber membrane, leading to skeletal muscle relaxation and paralysis. This technical guide provides an in-depth exploration of the molecular interactions, pharmacokinetics, and pharmacodynamics of this compound, supplemented with detailed experimental protocols and data presented for scientific review.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] As a bulky, bis-quaternary benzylisoquinolinium diester, its structure allows it to bind to the same recognition sites as acetylcholine on the α-subunits of the nAChR.[4] However, unlike the agonist ACh, the binding of this compound does not induce the conformational change necessary for ion channel opening.

By occupying the receptor binding sites, this compound prevents ACh from binding and eliciting its depolarizing effect. This competitive inhibition is concentration-dependent. An increase in the concentration of this compound at the neuromuscular junction will lead to a greater number of occupied receptors and a more profound neuromuscular blockade. Conversely, an increase in the concentration of ACh, for instance through the administration of an acetylcholinesterase inhibitor, can displace this compound from the receptors and reverse the neuromuscular blockade.[1]

Signaling Pathway at the Neuromuscular Junction

The normal physiological process of neuromuscular transmission and the inhibitory action of this compound are depicted in the following signaling pathway diagrams.

Caption: Normal signal transmission at the neuromuscular junction.

Caption: Competitive antagonism by this compound.

Pharmacodynamic Profile

The neuromuscular blocking effects of this compound are characterized by a dose-dependent intensity and duration of action.

Potency

The potency of this compound is typically defined by the effective dose required to produce a certain level of neuromuscular blockade. The average ED95 (dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation) for this compound in adults receiving balanced anesthesia is approximately 0.025 mg/kg. This compound is reported to be approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.

Onset, Duration, and Recovery

The onset of action of this compound is relatively slow, and the duration of action is long. The following tables summarize the key pharmacodynamic parameters.

Table 1: Pharmacodynamic Parameters of this compound in Adults (Balanced Anesthesia)

| Dose (mg/kg) | Time to Maximum Block (min) | Clinically Effective Duration (min)1 |

| 0.025 (ED95) | ~9-10 | ~55 |

| 0.05 (2 x ED95) | ~4-5 | ~100 |

| 0.08 (3 x ED95) | ~3-4 | ≥160 |

| 1 Time from injection to 25% recovery of control twitch height. | ||

| Data compiled from product monograph. |

Table 2: Pharmacodynamic Parameters of this compound in Children (2-12 years, Halothane Anesthesia)

| Dose (mg/kg) | Time to Maximum Block (min) | Clinically Effective Duration (min) |

| 0.03 (ED95) | ~7 | ~30 |

| 0.05 | ~4 | ~45 |

| Data compiled from product monograph. |

Pharmacokinetic Profile

The disposition of this compound involves both renal and hepatobiliary elimination. It is minimally hydrolyzed by human plasma cholinesterase.

Table 3: Pharmacokinetic Parameters of this compound in Different Patient Populations

| Parameter | Healthy Young Adults | Elderly Patients | Kidney Transplant Patients | Liver Transplant Patients |

| Clearance (mL/min/kg) | 2.66 | 1.75 ± 0.16 | 1.23 | 2.3 |

| Volume of Distribution (L/kg) | 0.11 - 0.43 | - | 0.17 - 0.55 | 0.17 - 0.35 |

| Half-life (min) | 99 | 120 ± 10 | - | - |

| Data compiled from DrugBank. |

Experimental Protocols

The in vivo assessment of the neuromuscular blocking effects of this compound is crucial for determining its pharmacodynamic profile. A standard experimental protocol involves the following steps:

In Vivo Assessment of Neuromuscular Blockade

-

Subject Preparation: The subject is anesthetized, and vital signs are monitored continuously.

-

Nerve Stimulation: A peripheral nerve, typically the ulnar nerve at the wrist, is stimulated using a nerve stimulator. Supramaximal square-wave stimuli of 0.2 msec duration are delivered in a train-of-four (TOF) pattern at a frequency of 2 Hz every 15 seconds.

-

Measurement of Muscle Response: The evoked mechanical response (twitch) of the corresponding muscle, the adductor pollicis, is measured using a force-displacement transducer.

-

Baseline Measurement: A stable baseline of twitch height is established before the administration of this compound.

-

Drug Administration: this compound is administered intravenously as a bolus dose.

-

Data Acquisition: The twitch height of the first response in the TOF (T1) is recorded continuously to determine the following parameters:

-

Onset of Action: Time from drug administration to maximum depression of T1.

-

Maximum Blockade: The percentage of T1 depression from baseline.

-

Duration of Action: Time from drug administration until T1 recovers to 25% of baseline.

-

Recovery Index: Time for T1 to recover from 25% to 75% of baseline.

-

-

Reversal (Optional): An acetylcholinesterase inhibitor, such as neostigmine, can be administered to reverse the neuromuscular blockade. The time to full recovery of the TOF ratio (T4/T1) to >0.9 is then measured.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nuromax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxacurium Chloride: A Comprehensive Technical Guide on its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used as an adjunct to general anesthesia to provide skeletal muscle relaxation during surgery and mechanical ventilation.[1] Chemically, it is a bis-quaternary benzylisoquinolinium diester.[2] This document provides an in-depth technical overview of the structure and synthesis of this compound, tailored for professionals in the fields of chemistry and pharmacology.

Chemical Structure

This compound is a symmetric molecule, with the full IUPAC name bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate dichloride. It exists as a mixture of three stereoisomers: a meso form and a pair of enantiomers, all of which are trans-isomers at the tetrahydroisoquinoline ring system.

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is a white to off-white amorphous solid with high water solubility.[3] Key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ |

| Molecular Weight | 1106.14 g/mol |

| Appearance | White to off-white amorphous solid |

| Solubility | >100 mg/mL in water |

| Decomposition Temp. | ~160 °C |

| pH of 1 mg/mL solution | 4.0 - 6.0 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the quaternization of a laudanosine derivative followed by esterification. The key starting material is 5',8-Dimethoxylaudanosine.

Synthesis Pathway

Caption: Figure 2: Synthesis Pathway of this compound.

Experimental Protocols

The synthesis of this compound can be broken down into two primary experimental steps, as derived from patent literature.

Step 1: Synthesis of trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride

-

Reaction Setup: A solution of 5',8-Dimethoxylaudanosine (I) is prepared in refluxing acetone.

-

Quaternization: To this solution, 3-iodopropanol (II) is added, and the mixture is maintained at reflux.

-

Ion Exchange: The resulting mixture is passed through a Dowex 1-X8 ion exchange resin.

-

Isolation: The eluate is collected and concentrated to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride (III).

Step 2: Synthesis of this compound

-

Esterification: The intermediate (III) is dissolved in refluxing dichloroethane.

-

Coupling: Succinyl chloride (IV) is added to the solution, and the reaction is maintained at reflux.

-

Purification: The crude product is purified by recrystallization or chromatographic techniques to yield this compound (V).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied. The drug is primarily eliminated unchanged in the urine and bile.

Pharmacokinetic Parameters

| Parameter | Healthy Young Adults | Kidney Transplant Patients | Liver Transplant Patients | Elderly Patients (70-83 yrs) |

| Elimination Half-life (t½) | 99 min | 221 min | 115 min | 120 ± 10 min |

| Volume of Distribution (Vd) | 0.22 L/kg | 0.27 L/kg | 0.29 L/kg | - |

| Plasma Clearance | 2.66 mL/min/kg | 1.23 mL/min/kg | 2.30 mL/min/kg | 1.75 ± 0.16 mL/min/kg |

Pharmacodynamic Parameters

| Parameter | Value |

| ED₉₅ (Adults, balanced anesthesia) | 0.025 mg/kg (range: 0.020 to 0.033 mg/kg)[3] |

| ED₉₅ (Children 2-12 yrs, halothane) | ~0.03 mg/kg |

| Onset of Action (0.05 mg/kg) | 4-5 minutes |

| Clinical Duration (0.025 mg/kg) | ~55 minutes (range: 9 to 145 minutes)[3] |

| Clinical Duration (0.05 mg/kg) | ~100 minutes |

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.

Caption: Figure 3: Mechanism of Action of this compound.

By binding to the nAChRs, this compound prevents acetylcholine from binding and depolarizing the motor end-plate, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.

References

- 1. Synthesis and biological evaluation of bis(methoxy methyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolines as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 3. pdf.hres.ca [pdf.hres.ca]

Doxacurium Chloride Pharmacokinetics: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of doxacurium chloride in key preclinical models. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies of this long-acting neuromuscular blocking agent.

Executive Summary

This compound is a nondepolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate.[1] Preclinical pharmacokinetic studies have been conducted in various animal models, including dogs, cats, and Rhesus monkeys, to characterize its distribution, metabolism, and elimination profile. This document summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these studies, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in several preclinical species. The following tables summarize the key findings from these studies, providing a comparative view of the drug's disposition across different animal models.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Dose | Reference |

| Clearance (Cl) | 0.18 L/hr/kg | 0.009 mg/kg i.v. (ED100) | [2] |

| Volume of Distribution at Steady State (Vdss) | 0.12 L/kg | 0.009 mg/kg i.v. (ED100) | [2] |

| Elimination Half-Life (t½β) | 25.7 min | 0.009 mg/kg i.v. (ED100) | [2] |

| ED95 | 0.006-0.007 mg/kg i.v. | N/A | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Value | Dose | Reference |

| Clearance (Cl) | 0.22 L/hr/kg | 0.020 mg/kg i.v. (ED100) | |

| Volume of Distribution at Steady State (Vdss) | 0.12 L/kg | 0.020 mg/kg i.v. (ED100) | |

| Elimination Half-Life (t½β) | 35.0 min | 0.020 mg/kg i.v. (ED100) | |

| ED95 | 0.012 mg/kg i.v. | N/A |

Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Parameter | Value | Dose | Reference |

| Clearance (Cl) | 0.47 L/hr/kg | 0.103 mg/kg (series of i.v. inj.) (ED95) | |

| Volume of Distribution at Steady State (Vdss) | 0.34 L/kg | 0.103 mg/kg (series of i.v. inj.) (ED95) | |

| Elimination Half-Life (t½β) | 38.3 min | 0.103 mg/kg (series of i.v. inj.) (ED95) | |

| ED95 | 0.017 mg/kg i.v. | N/A |

Experimental Protocols

The following sections detail the methodologies typically employed in preclinical pharmacokinetic studies of this compound.

Animal Models and Preparation

Studies are generally conducted in healthy, adult male and female dogs (e.g., mixed-breed), cats, and Rhesus monkeys. Animals are typically anesthetized to prevent distress and movement, which could interfere with the experimental procedures. Anesthesia can be induced and maintained using inhalational agents such as isoflurane. Mechanical ventilation is employed to maintain normal respiratory function, with parameters such as end-tidal CO2 monitored and maintained within a physiological range (e.g., 35-45 mm Hg).

Drug Administration

This compound is administered intravenously (i.v.) as a bolus injection or a series of injections. The drug is typically dissolved in a sterile, isotonic solution for administration. Doses are often based on the effective dose required to produce a certain level of neuromuscular blockade, such as the ED95 (the dose required to produce 95% suppression of the twitch response).

Blood Sampling

Serial blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile of this compound. Common sampling sites include the jugular, cephalic, or saphenous veins in dogs and cats, and the femoral vein in non-human primates. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA). The frequency and duration of sampling are designed to adequately capture the distribution and elimination phases of the drug. For example, a typical schedule might involve sampling at 0 (pre-dose), 1, 3, 5, 10, 30, 60, 120, 150, and 180 minutes post-dose.

Analytical Methodology

Quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

A general LC-MS/MS method would involve the following steps:

-

Sample Preparation: Plasma samples are first treated to precipitate proteins, often using a cold organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins. The supernatant containing the drug is then further processed, which may include evaporation of the solvent and reconstitution in the mobile phase.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate doxacurium from endogenous plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions for doxacurium are monitored using multiple reaction monitoring (MRM) for sensitive and specific quantification.

Visualizations

Signaling Pathway: Mechanism of Action

This compound exerts its effect by competitively inhibiting the action of acetylcholine at the nicotinic receptors of the neuromuscular junction.

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow: Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: General experimental workflow for a preclinical pharmacokinetic study.

References

Doxacurium Chloride: A Technical Guide to its Pharmacodynamics and Dose-Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] It acts as a competitive antagonist to acetylcholine at the neuromuscular junction, thereby inducing skeletal muscle relaxation.[3] This technical guide provides an in-depth overview of the pharmacodynamics and dose-response relationship of this compound, compiling quantitative data from various studies, detailing experimental protocols, and visualizing key pathways and workflows. This compound is noted for its potency, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.[1] A key characteristic of doxacurium is its stable cardiovascular profile, showing no significant dose-related effects on mean arterial blood pressure or heart rate, and a lack of histamine release, making it suitable for high-risk patient groups.

Core Pharmacodynamics

Mechanism of Action

This compound functions by competitively binding to nicotinic cholinergic receptors on the motor end-plate of the neuromuscular junction. This binding antagonizes the action of the neurotransmitter acetylcholine, preventing the depolarization of the muscle fiber membrane and subsequent muscle contraction. This action results in a flaccid paralysis of the skeletal muscles. The neuromuscular block induced by doxacurium is reversible and can be antagonized by the administration of acetylcholinesterase inhibitors, such as neostigmine. These inhibitors increase the concentration of acetylcholine in the synaptic cleft, which then competes with doxacurium for receptor binding, leading to the restoration of neuromuscular transmission.

Signaling Pathway

The signaling pathway at the neuromuscular junction and the inhibitory action of this compound are depicted in the following diagram:

Neuromuscular junction signaling and doxacurium's inhibitory action.

Dose-Response Relationship

The dose-response of this compound has been extensively studied in various patient populations and under different anesthetic conditions. The following tables summarize the key quantitative data.

Table 1: Potency (ED50 and ED95) of this compound in Adults

| Anesthetic Technique | ED50 (µg/kg) | ED95 (µg/kg) | Patient Population |

| Nitrous Oxide and Fentanyl | 11-13 | 23-25 | Adults |

| Nitrous Oxide and Enflurane | 6 | 14 | Adults |

| Nitrous Oxide and Isoflurane | 8 | 16 | Adults |

| Nitrous Oxide and Halothane | 8 | 19 | Adults |

| Balanced Anesthesia | - | 25 (range: 20-33) | Adults |

Data sourced from references:

Table 2: Potency (ED25, ED50, ED75, and ED95) of this compound in Children

| Anesthetic Technique | ED25 (µg/kg) | ED50 (µg/kg) | ED75 (µg/kg) | ED95 (µg/kg) | Patient Population |

| Halothane-Nitrous Oxide-Oxygen | 11.5 | 14.8 | 19.0 | 27.3 | Children (2-12 years) |

| Halothane | - | - | - | 30 | Children (2-12 years) |

Data sourced from reference:

Table 3: Onset and Duration of Action of this compound in Adults under Balanced Anesthesia

| Initial Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |

| 0.025 (ED95) | 9-10 (range: 5-16) | 55 (range: 9-145) |

| 0.05 (2 x ED95) | 4-6 (range: 2.5-13) | 100 (range: 39-232) |

| 0.08 (3 x ED95) | 3.5 (range: 2.4-5) | 160 (range: 110-338) |

Data sourced from reference:

Table 4: Onset and Duration of Action of this compound in Children under Halothane Anesthesia

| Initial Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |

| 0.03 (ED95) | ~7 | ~30 |

| 0.05 | ~4 | ~45 |

Data sourced from reference:

Experimental Protocols

The evaluation of this compound's pharmacodynamics typically involves rigorous clinical trials. The following outlines a standard experimental protocol for assessing neuromuscular blocking agents.

Study Design

A common approach is a randomized, controlled, dose-ranging study. Patients are typically ASA physical status I or II, providing informed consent.

Anesthesia and Monitoring

Anesthesia is induced and maintained with a specified regimen, such as nitrous oxide-oxygen-fentanyl-thiopental or a volatile anesthetic like isoflurane or halothane. Standard monitoring includes electrocardiogram (ECG), blood pressure, heart rate, and end-tidal CO2.

Neuromuscular Monitoring

The primary endpoint is the degree of neuromuscular blockade, which is quantified using a peripheral nerve stimulator. The ulnar nerve is stimulated at the wrist, and the evoked response of the adductor pollicis muscle is measured. This can be done through mechanomyography or electromyography. A common stimulation pattern is the train-of-four (TOF), where four supramaximal stimuli are delivered at 2 Hz every 10-15 seconds. The degree of block is assessed by the depression of the first twitch (T1) height or the TOF ratio (T4/T1).

Dose Administration and Data Collection

This compound is administered intravenously as a bolus dose. For dose-response studies, incremental doses may be given until a desired level of block (e.g., 95% twitch depression) is achieved. Key parameters recorded include:

-

Onset of action: Time from injection to maximum twitch depression.

-

Clinical duration: Time from injection until the twitch height recovers to 25% of the baseline value.

-

Recovery index: Time taken for twitch height to recover from 25% to 75% of baseline.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the clinical evaluation of this compound.

A typical experimental workflow for the clinical evaluation of this compound.

Conclusion

This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-defined pharmacodynamic profile. Its competitive antagonism at the nicotinic acetylcholine receptor provides predictable and reversible muscle relaxation. The dose-response relationship is influenced by the choice of anesthetic agents and patient age. The favorable cardiovascular safety profile of this compound makes it a valuable agent in clinical practice, particularly for lengthy surgical procedures and in patients where hemodynamic stability is crucial. The detailed quantitative data and experimental methodologies presented in this guide serve as a comprehensive resource for researchers and clinicians involved in the study and application of neuromuscular blocking agents.

References

The Genesis of a Long-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Development of Doxacurium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and developmental journey of doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. From its rational design and synthesis to its extensive preclinical and clinical evaluation, this document provides a comprehensive overview for the scientific community.

A Strategic Quest for Cardiovascular Stability: The Discovery and History of this compound

This compound emerged from a focused research initiative in the 1980s at Burroughs Wellcome Co. aimed at developing a potent, long-acting neuromuscular blocking agent with a superior cardiovascular safety profile compared to existing drugs.[1] The quest was for a non-depolarizing agent that would provide profound and sustained muscle relaxation for lengthy surgical procedures without the histamine release and vagolytic or sympathomimetic effects that plagued earlier compounds.[2]

Synthesized in 1980 by a team of chemists and anesthesiologists, doxacurium was the culmination of structure-activity relationship studies on tetrahydroisoquinolinium compounds.[1] These efforts were a continuation of the search for an ideal replacement for succinylcholine, moving towards potent, non-depolarizing agents.[1] Doxacurium's design as a bis-quaternary benzylisoquinolinium diester was intentional to confer a non-depolarizing mechanism of action and a favorable cardiovascular profile.[1] Its development marked a significant step in the evolution of neuromuscular blocking drugs, offering a long-duration option with minimal hemodynamic consequences.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction. This non-depolarizing blockade results in skeletal muscle relaxation. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft to overcome the competitive block.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation and esterification of isoquinoline derivatives. The general synthetic route is outlined in the patent literature.

Experimental Protocol: Synthesis

-

Condensation: 5',8-Dimethoxylaudanosine is condensed with 3-iodopropanol in refluxing acetone.

-

Ion Exchange: The resulting product is passed through a Dowex 1-X8 ion exchange resin to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride.

-

Esterification: This intermediate is then esterified with succinyl chloride in refluxing dichloroethane to form this compound.

-

Purification: The final product, a mixture of stereoisomers, can be purified using chromatographic techniques. A patent describes a process for the purification of isoquinoline neuromuscular blocking agents, including this compound, using silica modified by treatment with a tertiary amine or a quaternary ammonium compound.

Preclinical Development

Animal Pharmacology

Preclinical studies in animals were crucial in characterizing the neuromuscular blocking properties and safety profile of this compound. In isoflurane-anesthetized dogs, the ED50 and ED90 (the doses required to produce 50% and 90% twitch depression, respectively) were determined. These studies also provided initial data on the onset and duration of action.

Toxicology

While specific, detailed preclinical toxicology reports for doxacurium are not publicly available, general principles for the preclinical toxicological evaluation of new drugs would have been followed. These studies are designed to assess the safety of a drug candidate before human clinical trials and typically include:

-

Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose.

-

Repeated-Dose Toxicity Studies: To evaluate the effects of the drug when administered daily for a specified period in at least two mammalian species.

-

Safety Pharmacology Studies: To investigate the potential undesirable pharmacodynamic effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Local Tolerance Studies: To assess the effects of the drug at the site of administration.

The favorable cardiovascular profile observed in clinical trials suggests that preclinical safety pharmacology studies did not reveal significant adverse hemodynamic effects. Furthermore, studies in dogs showed that doxacurium was non-irritating when administered perivenously or intramuscularly.

Clinical Development

The clinical development of this compound involved a series of trials to establish its efficacy, safety, and pharmacokinetic profile in humans.

Experimental Protocols: Neuromuscular Monitoring in Clinical Trials

A cornerstone of the clinical evaluation of neuromuscular blocking agents is the precise measurement of the degree of muscle relaxation. The most common method employed in the clinical trials of doxacurium was neuromuscular monitoring using a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus.

Typical Protocol:

-

Patient Preparation: The patient is anesthetized, and stimulating electrodes are placed over a peripheral motor nerve, typically the ulnar nerve at the wrist. A sensor is attached to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the evoked response.

-

Stimulation: A supramaximal electrical stimulus is delivered in a train-of-four pattern, which consists of four stimuli at a frequency of 2 Hz.

-

Measurement: The muscular response to each of the four stimuli is measured. The degree of neuromuscular block is quantified by the TOF count (the number of visible twitches) and the TOF ratio (the ratio of the amplitude of the fourth twitch to the first).

-

Data Analysis: The onset of action is the time from drug administration to maximal twitch depression. The clinical duration of action is often defined as the time from drug administration until the twitch height recovers to 25% of the baseline value. The recovery index is the time taken for recovery from 25% to 75% of baseline twitch height.

Drug Development Workflow

The development of this compound followed a classical pharmaceutical development pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various clinical studies.

Table 1: Potency of this compound in Adults

| Anesthetic | ED₅₀ (µg/kg) | ED₉₅ (µg/kg) |

| Nitrous Oxide-Fentanyl | 13 | 23-30 |

| Nitrous Oxide-Enflurane | - | 14 |

| Nitrous Oxide-Isoflurane | - | 16 |

| Nitrous Oxide-Halothane | - | 19 |

ED₅₀/ED₉₅: Dose required to produce 50%/95% twitch depression.

Table 2: Onset and Duration of Action of this compound in Adults (Nitrous Oxide-Fentanyl Anesthesia)

| Dose (µg/kg) | Multiple of ED₉₅ | Onset to Max Block (min) | Clinical Duration (to 25% recovery) (min) | Time to 95% Recovery (min) |

| ~40 | ~1.3 | - | 75.7 ± 5.6 | - |

| 23-30 | 1 | 10.3 ± 1.3 | - | 73.7 ± 8.7 |

| ~40 | ~1.7 | 7.6 ± 0.8 | - | 125.8 ± 24.8 |

| 50 | ~2.2 | - | - | 204.0 ± 21.2 |

| 37.5 | 1.5 | - | - | - |

| 62.5 | 2.5 | 9.85 ± 6.17 | 102 ± 42 (to 20% recovery) | - |

Values are presented as mean ± SD where available.

Table 3: Pharmacokinetics of this compound

| Parameter | Value |

| Plasma Protein Binding | ~30% |

| Biological Half-life | 99 minutes (in normal healthy adults) |

| Metabolism | Not significantly metabolized |

| Elimination | Excreted unchanged in urine and bile |

Table 4: Comparative Data: Doxacurium vs. Pancuronium in ICU Patients

| Parameter | Doxacurium | Pancuronium |

| Initial Dose (mg/kg) | 0.04 | 0.07 |

| Maintenance Dose (mg/kg) | 0.025 | 0.05 |

| Change in Heart Rate after Initial Dose | No significant change | Significant increase |

| Recovery Time (discontinuation to recovery) (min) | 138 ± 46 | 279 ± 229 |

Values are presented as mean ± SD.

Table 5: Comparative Cardiovascular Effects of Neuromuscular Blockers

| Drug | Dose (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Cardiac Index |

| Doxacurium | 0.037 | No significant change | No significant change | No significant change |

| Doxacurium | 0.075 | No significant change | Small decrease | No significant change |

| Pancuronium | 0.09 | Significant increase | Significant increase | Significant increase |

| Vecuronium | 0.075 | No significant change | More pronounced decrease | No significant change |

Data from patients undergoing coronary artery bypass surgery.

Conclusion

The development of this compound was a significant advancement in the field of anesthesiology, providing a long-acting neuromuscular blocking agent with a favorable cardiovascular safety profile. Its discovery was the result of a targeted drug design strategy, and its progression through preclinical and clinical development was characterized by rigorous scientific evaluation. While its long duration of action has led to it being superseded by intermediate-acting agents in many clinical scenarios, the story of this compound remains a valuable case study in rational drug development for researchers and scientists in the pharmaceutical industry.

References

Doxacurium Chloride: An In-Depth Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent, plays a crucial role in surgical anesthesia. A comprehensive understanding of its chemical properties and stability profile is paramount for its safe and effective formulation, storage, and administration. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, its stability under various conditions, and its compatibility with intravenous fluids. Furthermore, it outlines experimental protocols for stability-indicating analytical methods and discusses the known degradation pathways, offering valuable insights for researchers and professionals in drug development and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a sterile, nonpyrogenic aqueous solution with a pH ranging from 3.9 to 5.0.[1] It is a white to off-white amorphous solid that decomposes at approximately 160°C.[2] The molecular formula of this compound is C56H78Cl2N2O16, corresponding to a molecular weight of 1106.14 g/mol .[1][3] this compound is a mixture of three trans, trans stereoisomers: a meso form and a dl pair.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C56H78Cl2N2O16 | |

| Molecular Weight | 1106.14 g/mol | |

| Appearance | White to off-white amorphous solid | |

| Decomposition Temperature | ~160°C | |

| Solubility in Water | >100 mg/mL at ambient temperature | |

| n-Octanol:Water Partition Coefficient | 0 | |

| pH of Injection (1 mg/mL) | 3.9 to 5.0 |

This compound is highly soluble in water and ethanol. The compound does not partition into the 1-octanol phase of a distilled water/1-octanol system, indicating its hydrophilic nature.

Stability and Degradation

pH Stability and Incompatibilities

This compound injection is stable at a pH between 3.9 and 5.0. However, it is incompatible with alkaline solutions having a pH greater than 8.5, such as barbiturate solutions, which may cause precipitation.

Stability in Intravenous Fluids

This compound injection, when diluted, maintains its physical and chemical stability for up to 24 hours at room temperature (15° to 25°C) in polypropylene syringes. Compatible intravenous fluids for dilution (up to 1:10) include:

-

5% Dextrose Injection, USP

-

0.9% Sodium Chloride Injection, USP

-

5% Dextrose and 0.9% Sodium Chloride Injection, USP

-

Lactated Ringer's Injection, USP

-

5% Dextrose and Lactated Ringer's Injection

It is recommended to use aseptic techniques for dilution as the preservative effectiveness of benzyl alcohol diminishes upon dilution. Diluted solutions should ideally be used immediately, with any unused portion discarded after 8 hours.

Storage Conditions

This compound injection should be stored at room temperature, between 15° and 25°C (59° to 77°F). It is imperative to not freeze the solution.

Degradation Pathways

While this compound is considered to be minimally hydrolyzed by human plasma cholinesterase and is primarily excreted unchanged in urine and bile, studies have shown that it can degrade in solution. Research by Montgomery et al. (2006) identified two breakdown products of doxacurium in laboratory-prepared solutions, suggesting that the compound is not as stable in solution as previously indicated.

The proposed degradation likely involves the hydrolysis of the ester linkages in the succinic acid bridge of the doxacurium molecule. This would result in the formation of two mono-quaternary alcohol and ester breakdown products.

Experimental Protocols

General Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols based on ICH guidelines that can be adapted for this compound.

3.1.1. Acid and Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For acid hydrolysis, add hydrochloric acid to a final concentration of 0.1 N.

-

For base hydrolysis, add sodium hydroxide to a final concentration of 0.1 N.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), monitoring for degradation.

-

Neutralize the samples before analysis.

3.1.2. Oxidative Degradation

-

Prepare a solution of this compound.

-

Add hydrogen peroxide to a final concentration of 3%.

-

Store the solution at room temperature, protected from light, for a specified duration.

-

Analyze the sample at appropriate time points.

3.1.3. Thermal Degradation

-

Place solid this compound powder in a controlled temperature oven (e.g., 70°C).

-

Expose the powder for a defined period.

-

For solution stability, heat a solution of this compound at a controlled temperature.

3.1.4. Photostability

-

Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples at the end of the exposure period.

Stability-Indicating LC-MS/MS Method for Qualitative Analysis

The following protocol is adapted from Montgomery et al. (2006) for the qualitative identification of doxacurium and its breakdown products.

-

Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Column: A suitable reversed-phase column, such as a Lichrosphere 60 RP-Select B (15 cm x 5 µm x 2.1 mm).

-

Mobile Phase: 40% acetonitrile/60% water/0.025% methanesulfonic acid.

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray ionization (ESI).

-

Capillary Temperature: 250°C.

-

Source Voltage: 4.5 kV.

-

Capillary Voltage: 34 V.

This method allows for the separation and identification of doxacurium and its breakdown products based on their retention times and mass-to-charge ratios.

Mechanism of Action: Neuromuscular Blockade

This compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.

Conclusion

This technical guide has synthesized critical information on the chemical properties and stability of this compound. Key takeaways for researchers and drug development professionals include its specific physicochemical characteristics, its stability profile in various intravenous solutions, and its incompatibility with alkaline solutions. The provided general protocols for forced degradation studies and a specific LC-MS/MS method for qualitative analysis offer a foundation for robust stability-indicating method development. Understanding the degradation pathways and the mechanism of action is crucial for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Further research into a validated, quantitative stability-indicating HPLC method would be a valuable addition to the existing body of knowledge.

References

Stereoisomers of Doxacurium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent recognized for its potent activity and stable cardiovascular profile.[1][2] As a bisquaternary benzylisoquinolinium diester, its mechanism of action involves competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[3][4] A critical aspect of this compound's chemistry is its stereoisomerism. The pharmaceutical formulation consists of a mixture of three trans-trans stereoisomers: a meso form (R,S-S,R) and an enantiomeric pair (R,S-R,S and S,R-S,R).[3] While the pharmacology of this isomeric mixture is well-documented, a significant gap exists in the scientific literature regarding the specific activity of each individual stereoisomer. This guide provides a comprehensive overview of the known pharmacology of this compound, outlines general experimental protocols for its study, and discusses its mechanism of action, acknowledging the current limitations in data for the separated isomers.

Introduction to this compound Stereoisomers

This compound is a symmetrical molecule, being a diester of succinic acid. The presence of chiral centers results in the existence of multiple stereoisomers. The clinically used formulation specifically contains three stereoisomers, all in the trans-trans configuration at the tetrahydroisoquinoline ring systems. These are:

-

meso-doxacurium (R,S-S,R): An achiral diastereomer.

-

Enantiomeric Pair:

-

(R,S-R,S)-doxacurium

-

(S,R-S,R)-doxacurium

-

Currently, publicly available data does not differentiate the neuromuscular blocking potency, duration of action, or other pharmacological parameters of these individual stereoisomers. Studies have focused on the composite effects of the mixture.

Pharmacological Profile of this compound (Stereoisomeric Mixture)

This compound is characterized as a long-acting neuromuscular blocker with a slow onset of action. Its primary clinical advantage lies in its cardiovascular stability, showing a lack of histamine release and minimal effects on heart rate and blood pressure, even at doses exceeding the ED95.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic parameters of the this compound stereoisomeric mixture in adults under balanced anesthesia.

| Parameter | Value | Notes |

| ED95 | 23-30 µg/kg | The dose required to produce 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulus. |

| Onset of Action (to 90-95% block) | 7.6 - 10.3 minutes | Slower onset compared to other neuromuscular blocking agents. |

| Clinical Duration (to 25% recovery of T1) | 75.7 - 164.4 minutes | Dose-dependent duration. |

| Spontaneous Recovery (to 95% of control T1) | 73.7 - 204.0 minutes | Dose-dependent recovery time. |

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the motor end-plate, thereby inhibiting muscle contraction. This non-depolarizing blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.

Experimental Protocols

General Workflow for Preclinical and Clinical Evaluation

Key Methodologies

-

Synthesis and Separation: The synthesis of this compound involves the coupling of two tetrahydroisoquinoline moieties with a succinic acid linker. The separation of the resulting stereoisomers would likely be achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

In Vitro Receptor Binding: Radioligand binding assays using membranes from tissues rich in nAChRs (e.g., Torpedo electric organ) or cell lines expressing specific nAChR subtypes can be employed to determine the binding affinity (Ki) of each stereoisomer.

-

Ex Vivo Nerve-Muscle Preparation: Isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) allow for the characterization of the concentration-response relationship and the nature of the neuromuscular block (depolarizing vs. non-depolarizing) in a controlled environment.

-

In Vivo Neuromuscular Monitoring: In anesthetized animals, the effect of the compounds on muscle twitch response to nerve stimulation is monitored. This is typically done by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the force of contraction of a corresponding muscle (e.g., adductor pollicis). This allows for the determination of key parameters such as ED95, onset time, and duration of action.

-

Clinical Trials: Human studies involve the administration of the drug to volunteers and patients undergoing surgery. Neuromuscular function is closely monitored using techniques like acceleromyography or electromyography to quantify the degree of blockade and recovery.

Conclusion and Future Directions

This compound is a potent, long-acting neuromuscular blocking agent with a favorable cardiovascular safety profile. It exists as a mixture of three trans-trans stereoisomers. While the pharmacology of this mixture is well-established, there is a clear lack of data on the individual contributions of the meso and enantiomeric forms to the overall clinical effect. Future research should focus on the stereoselective synthesis or efficient separation of these isomers to allow for their individual pharmacological characterization. Such studies would provide valuable insights into the structure-activity relationships of bisquaternary benzylisoquinolinium neuromuscular blockers and could potentially lead to the development of new agents with improved pharmacological profiles.

References

- 1. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

In Vivo Metabolism and Excretion of Doxacurium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxacurium chloride, a long-acting, nondepolarizing neuromuscular blocking agent, is characterized by its limited metabolism and primary elimination through renal and biliary pathways. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the in vivo metabolism and excretion of this compound. The information presented herein is intended to support research, scientific, and drug development endeavors by offering a detailed understanding of the drug's disposition in various species and patient populations. Quantitative data are presented in structured tables for comparative analysis, and experimental workflows and metabolic pathways are visualized through diagrams. It is important to note that while extensive pharmacokinetic data is available, detailed experimental protocols from the cited literature were not fully accessible.

Introduction

This compound is a bis-quaternary benzylisoquinolinium diester that functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate[1]. Its clinical use is primarily for inducing skeletal muscle relaxation during surgery and mechanical ventilation. A thorough understanding of its metabolic fate and excretion routes is critical for its safe and effective use, particularly in special patient populations such as those with renal or hepatic impairment.

Metabolism

Current evidence strongly suggests that this compound undergoes minimal to no metabolism in vivo. The primary mechanism of elimination is the excretion of the unchanged parent drug[2].

Biotransformation Pathways

Studies in humans have not identified significant metabolic pathways for this compound. It is minimally hydrolyzed by human plasma cholinesterase[1]. While some research has identified "breakdown products" in postmortem fluids, it is unclear if these are the result of enzymatic metabolism in vivo or postmortem degradation[3]. These breakdown products were detected using liquid chromatography-tandem mass spectrometry[3].

The following diagram illustrates the proposed disposition of this compound, emphasizing its lack of significant metabolism.

References

- 1. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Qualitative identification of doxacurium and its breakdown products in postmortem fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Doxacurium Chloride Protocol for Neuromuscular Blockade in Rats: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing nicotinic acetylcholine receptors at the motor end-plate, thereby inhibiting neuromuscular transmission.[1][2] This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine.[1] this compound is characterized by its high potency and a stable cardiovascular profile, with a minimal tendency to cause histamine release. In clinical and preclinical research, it is utilized to induce skeletal muscle relaxation. These application notes provide a detailed protocol for the use of this compound to induce neuromuscular blockade in rats for scientific research purposes.

Data Presentation

Table 1: this compound Dosage and Administration Data

| Species | Route of Administration | Dosage | Observation | Reference |

| Rat (non-ventilated) | Subcutaneous (chronic) | 0.15 mg/kg/day | Well-tolerated | |

| Rat (non-ventilated) | Subcutaneous (chronic) | 0.30 mg/kg/day | Maximum tolerated dose | |

| Human (adult) | Intravenous | ED95: 0.025 mg/kg (0.020-0.033 mg/kg) | Effective dose for 95% twitch suppression | |

| Human (adult) | Intravenous | 0.05 mg/kg (2 x ED95) | Clinically effective block for ~100 minutes | |

| Human (adult) | Intravenous | 0.08 mg/kg (3 x ED95) | Clinically effective block for ~160 minutes | |

| Dog (isoflurane anesthetized) | Intravenous | ED50: 2.1 µg/kg | Effective dose for 50% twitch suppression | |

| Dog (isoflurane anesthetized) | Intravenous | ED90: 3.5 µg/kg | Effective dose for 90% twitch suppression |

Experimental Protocols

This section outlines a detailed protocol for inducing and monitoring neuromuscular blockade with this compound in rats. This protocol is based on established methodologies for studying neuromuscular blocking agents in rodent models.

Animal Preparation and Anesthesia

-

Animal Model: Adult male or female Sprague-Dawley rats (250-400g) are commonly used.

-

Anesthesia: Anesthesia can be induced and maintained with an inhalational anesthetic such as isoflurane or a combination of injectable anesthetics (e.g., ketamine/xylazine). The choice of anesthetic is critical as some agents can potentiate the effects of neuromuscular blocking agents.

-

Surgical Preparation:

-

Perform a tracheostomy to facilitate mechanical ventilation.

-

Cannulate the jugular vein for intravenous drug administration.

-

Cannulate the carotid artery for blood pressure monitoring and blood sampling, if required.

-

-

Ventilation: Mechanically ventilate the rat with a rodent ventilator. Adjust the tidal volume and respiratory rate to maintain physiological blood gas levels.

-

Physiological Monitoring: Continuously monitor core body temperature, heart rate, and mean arterial pressure. Maintain body temperature using a heating pad.

This compound Administration

-

Dose-Finding Study: Due to the lack of a definitive intravenous ED95 in rats, a preliminary dose-finding study is essential. Based on data from other species, a starting dose in the range of 0.01 to 0.05 mg/kg intravenously could be explored.

-

Drug Preparation: this compound should be diluted in a sterile, isotonic saline solution to the desired concentration for accurate dosing.

-

Administration: Administer the prepared this compound solution as an intravenous bolus through the cannulated jugular vein.

Monitoring of Neuromuscular Blockade

-

Stimulation: Isolate the sciatic nerve or another peripheral motor nerve for stimulation. Place stimulating electrodes around the nerve.

-

Measurement of Muscle Contraction: Attach the tendon of the corresponding muscle (e.g., tibialis anterior or gastrocnemius) to a force-displacement transducer to record isometric twitch contractions.

-

Stimulation Protocol:

-

Single Twitch Stimulation: Apply supramaximal single stimuli (0.1-0.2 Hz) to the nerve to establish a baseline twitch response.

-

Train-of-Four (TOF) Stimulation: Apply a series of four supramaximal stimuli at 2 Hz every 10-15 seconds. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade.

-

-

Data Acquisition: Record the evoked muscle twitch responses using a data acquisition system. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height from the pre-drug baseline.

Reversal of Neuromuscular Blockade

-

Reversal Agent: Neostigmine is an effective acetylcholinesterase inhibitor for reversing the effects of this compound.

-

Administration: Administer neostigmine (e.g., 0.05-0.07 mg/kg) intravenously. An anticholinergic agent, such as atropine or glycopyrrolate, should be co-administered to counteract the muscarinic side effects of neostigmine.

-

Monitoring Recovery: Continue to monitor the twitch response and TOF ratio until they return to baseline levels.

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.

Experimental Workflow for Neuromuscular Blockade in Rats

Caption: Workflow for inducing and reversing neuromuscular blockade in a rat model.

References

Application Notes and Protocols: Doxacurium Chloride for Skeletal Muscle Relaxation in Surgical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a skeletal muscle relaxant by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction.[2] This property makes it a valuable tool in surgical research, particularly in studies requiring sustained muscle relaxation to facilitate surgical procedures and mechanical ventilation. Its stable cardiovascular profile and lack of significant histamine release at clinical doses further enhance its utility in sensitive research models.[1][3] These application notes provide detailed information on the use of this compound in a research setting, including its pharmacological properties, quantitative data from preclinical studies, and comprehensive experimental protocols.

Mechanism of Action

This compound is a benzylisoquinolinium diester compound that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[3] By binding to these receptors, it prevents the binding of ACh, thereby inhibiting depolarization of the muscle fiber and subsequent muscle contraction. This action results in skeletal muscle relaxation. The neuromuscular blockade induced by this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete doxacurium for receptor binding.

Data Presentation

The following tables summarize quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy and Potency of this compound

| Animal Model | Anesthetic | ED50 (µg/kg) | ED90/ED95 (µg/kg) | Onset at ~ED90 (min) | Duration at ~ED90 (min) | Reference |

| Dog (Mixed-breed) | Isoflurane | 2.1 | 3.5 (ED90) | 40 ± 5 | 108 ± 31 | |

| Rat (Non-ventilated) | N/A | N/A | N/A (MTD: 300 µg/kg/day, SC) | N/A | N/A | |

| Monkey | Anesthetized | N/A | 4.5 x ED95 (safe dose) | N/A | N/A |

MTD: Maximum Tolerated Dose; SC: Subcutaneous; N/A: Not Available

Table 2: Clinical Pharmacodynamic Parameters of this compound in Humans

| Population | Anesthetic | ED95 (µg/kg) | Onset at 2xED95 (min) | Clinical Duration at ED95 (min) | Recovery Index (25-75%) (min) | Reference |

| Adults | Balanced | 23-30 | 4-5 | ~55-60 | ~27 | |

| Children (2-12 yrs) | Halothane | ~30-32 | ~7 | ~30 | ~27 |

Experimental Protocols

Protocol 1: Determination of Dose-Response Relationship for this compound in an Anesthetized Animal Model (e.g., Rodent)

Objective: To determine the potency (ED50 and ED95) of this compound for neuromuscular blockade.

Materials:

-

This compound solution for injection

-

Anesthetic agent (e.g., isoflurane, pentobarbital)

-

Saline solution (0.9% NaCl)

-

Animal model (e.g., Sprague-Dawley rat)

-

Ventilator

-

Peripheral nerve stimulator

-

Force-displacement transducer or electromyography (EMG) system

-

Data acquisition system

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a suitable anesthetic agent. The depth of anesthesia should be sufficient to prevent pain and distress.

-

Intubate the animal and initiate mechanical ventilation.

-

Maintain the animal's core body temperature at 37°C using a heating pad.

-

Surgically expose the sciatic nerve and the gastrocnemius-soleus muscle complex of one hind limb.

-

Attach the tendon of the muscle to a force-displacement transducer to record isometric twitch tension. Alternatively, place EMG electrodes to record muscle action potentials.

-

Place stimulating electrodes on the sciatic nerve.

-

-

Neuromuscular Monitoring:

-

Set the peripheral nerve stimulator to deliver supramaximal single twitch stimuli (e.g., 0.1 Hz).

-

Record baseline twitch height or EMG amplitude for a stable period (e.g., 10-15 minutes).

-

-

Dose Administration and Data Collection:

-

Administer incremental intravenous (IV) doses of this compound. Start with a low dose expected to produce a minimal effect and increase the dose in a cumulative manner.

-

Allow the effect of each dose to reach a plateau before administering the next dose.

-

Record the percentage of twitch depression at the peak effect of each dose compared to the baseline.

-

Continue until a 95-100% block is achieved.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the log of the cumulative dose against the percentage of twitch depression.

-

Use probit analysis or a similar statistical method to calculate the ED50 (the dose required to produce 50% twitch depression) and ED95 (the dose required to produce 95% twitch depression).

-

Protocol 2: Assessment of Onset, Duration, and Recovery from this compound-Induced Neuromuscular Blockade

Objective: To characterize the time course of action of a single bolus dose of this compound.

Materials: Same as Protocol 1.

Procedure:

-

Animal Preparation and Baseline Monitoring: Prepare the animal and establish a stable baseline of neuromuscular function as described in Protocol 1.

-

Drug Administration: Administer a single IV bolus dose of this compound (e.g., the predetermined ED95 or 2xED95).

-

Data Recording: Continuously record the twitch response.

-

Parameter Measurement:

-

Onset of Action: Time from drug administration to maximum twitch depression.

-

Maximum Blockade: The percentage of twitch depression at its peak.

-

Clinical Duration (Duration25): Time from drug administration until the twitch height recovers to 25% of the baseline.

-

Recovery Index (25-75%): Time taken for the twitch height to recover from 25% to 75% of the baseline.

-

Total Duration: Time from drug administration until the twitch height recovers to 90% or 95% of the baseline.

-

-

Reversal (Optional): To study the reversal of blockade, an acetylcholinesterase inhibitor (e.g., neostigmine) can be administered once a certain level of spontaneous recovery (e.g., 10% or 25%) has occurred. The time to full recovery following the administration of the reversal agent should be recorded.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for Doxacurium Chloride in Electrophysiological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of acetylcholine at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[1] This property makes it a valuable tool in certain electrophysiological studies where the elimination of muscle artifacts is crucial for obtaining high-quality neuronal recordings. This document provides detailed application notes and protocols for the use of this compound in such studies.

Mechanism of Action

This compound is a benzylisoquinolinium diester compound that competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction.[1][3] This binding prevents acetylcholine from depolarizing the muscle fiber, leading to skeletal muscle relaxation and paralysis. Its action can be reversed by acetylcholinesterase inhibitors, such as neostigmine. Doxacurium is noted for its stable cardiovascular profile, with minimal to no histamine release or effects on heart rate and blood pressure at clinically relevant doses.

Data Presentation

Table 1: Potency (ED50 and ED95) of this compound

| Species | Anesthesia | ED50 (µg/kg) | ED95 (µg/kg) | Citation |

| Human (Adult) | Nitrous Oxide-Fentanyl | 13 | 23 | |

| Human (Adult) | Halothane | - | ~16 | |

| Human (Children, 2-12 years) | Halothane | 19 | 32 | |

| Dog | Isoflurane | 2.1 | 3.5 |

Table 2: Onset and Duration of Action of this compound in Humans (Adults) under Balanced Anesthesia

| Dose (µg/kg) | Time to Maximum Block (minutes) | Clinical Duration (to 25% recovery; minutes) | Citation |

| 25 (ED95) | ~9-10 | ~60 | |

| 37.5 (1.5 x ED95) | ~9.85 | ~102 (to 20% recovery) | |

| 50 (2 x ED95) | ~5 | ~100 | |

| 80 (3 x ED95) | ~4 | ~160 |

Experimental Protocols

In Vivo Electrophysiology in Animal Models (e.g., Rodents)

Objective: To eliminate muscle artifacts during in vivo intracellular or extracellular recordings from the central or peripheral nervous system.

Important Considerations:

-

Ventilation: The animal must be artificially ventilated as this compound will paralyze the respiratory muscles.

-

Anesthesia: A stable plane of anesthesia must be maintained throughout the experiment. The choice of anesthetic can affect the potency of this compound.

-

Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, body temperature) and the depth of neuromuscular blockade (using a peripheral nerve stimulator) is essential.

Materials:

-

This compound solution (e.g., 1 mg/mL)

-

Sterile saline for dilution

-

Anesthetic agent

-

Mechanical ventilator

-

Equipment for monitoring vital signs

-

Peripheral nerve stimulator

-

Intravenous or intraperitoneal catheter for drug administration

Protocol (Suggested starting point, requires optimization for specific experimental conditions):

-

Anesthesia and Surgery: Anesthetize the animal according to your approved institutional protocol. Perform all necessary surgical procedures, including the implantation of recording electrodes and placement of an intravenous or intraperitoneal catheter.

-

Ventilation: Intubate and begin artificial ventilation. Adjust the ventilator settings (tidal volume and respiratory rate) to maintain normal blood gas levels.

-

Initial Dose: Administer an initial bolus of this compound. Based on canine data, a starting dose in the range of 2-5 µg/kg intravenously could be considered for rodents, but this requires empirical determination.

-

Monitoring Neuromuscular Blockade: Use a peripheral nerve stimulator to monitor the train-of-four (TOF) twitch response of a limb. The absence of twitches indicates a deep level of neuromuscular blockade.

-

Maintenance of Blockade: Due to its long-acting nature, frequent redosing may not be necessary. If muscle activity returns, administer maintenance doses of approximately 10-20% of the initial effective dose.

-

Electrophysiological Recording: Once a stable level of neuromuscular blockade is achieved, begin your electrophysiological recordings.

-

Reversal (Optional): At the end of the experiment, the neuromuscular blockade can be reversed with an acetylcholinesterase inhibitor like neostigmine (e.g., 0.05 mg/kg) administered with an anticholinergic agent like glycopyrrolate to counteract muscarinic side effects.

In Vitro Electrophysiology (e.g., Patch-Clamp)

The use of this compound in in vitro electrophysiological preparations such as brain slices or cultured neurons is not well-documented in the scientific literature. Its large molecular weight and primary action at the neuromuscular junction make it less suitable for central nervous system studies where blood-brain barrier penetration is a factor in vivo, and specificity is paramount in vitro.

Considerations for potential in vitro use on nicotinic acetylcholine receptors:

-

Target Specificity: this compound is a potent antagonist of muscle-type nicotinic acetylcholine receptors. Its effects on neuronal subtypes are not extensively characterized.

-

Concentration: Effective concentrations for in vitro studies would need to be determined empirically, likely in the nanomolar to low micromolar range.

-

Alternative Blockers: For in vitro studies on neuronal nicotinic receptors, more specific and well-characterized antagonists are generally preferred.

Mandatory Visualizations

Caption: Mechanism of action of this compound at the neuromuscular junction.

Caption: Workflow for in vivo electrophysiology using this compound.

References

Application Notes and Protocols for the Preparation of Doxacurium Chloride Solutions for Injection

For Research, Scientific, and Drug Development Applications

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular-blocking agent.[1][2] It functions as a skeletal muscle relaxant by competitively binding to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine, resulting in a block of neuromuscular transmission.[2][3][4] This document provides detailed protocols for the preparation of this compound solutions for intravenous injection in a laboratory setting, emphasizing aseptic techniques and quality control to ensure solution integrity and safety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.

| Property | Value | Reference |

| Chemical Name | [1α,2β(1'S,2'R)]-2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium] dichloride (meso form) | |

| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ | |

| Molecular Weight | 1106.14 g/mol | |

| Appearance | White to off-white amorphous solid | |

| Solubility | Very soluble in distilled water (>100 mg/mL), ethanol, 0.1 N HCl, 0.1 N NaOH, 0.9% saline injection, and 5% dextrose injection. | |

| pH of 1 mg/mL solution | 3.9 to 5.0 | |

| n-Octanol:Water Partition Coefficient | 0 | |

| Decomposition Temperature | Approximately 160°C |

Materials and Equipment

This compound Formulation

-

This compound for injection (e.g., Nuromax®), typically supplied as a sterile solution at a concentration of 1 mg/mL in multi-dose vials containing 0.9% w/v benzyl alcohol as a preservative.

Compatible Diluents

-

5% Dextrose Injection, USP

-

0.9% Sodium Chloride Injection, USP

-

5% Dextrose and 0.9% Sodium Chloride Injection, USP

-

Lactated Ringer's Injection, USP

-

5% Dextrose and Lactated Ringer's Injection

Equipment and Consumables

-

Laminar air flow hood or biological safety cabinet

-

Sterile, disposable polypropylene syringes

-

Sterile, disposable needles of various gauges

-

70% Isopropyl alcohol wipes

-

Sterile, empty vials or intravenous bags for final solution

-

Appropriate personal protective equipment (PPE): sterile gloves, gown, mask

-

Sharps container

-

Labeling supplies

Experimental Protocols

Storage and Handling of Undiluted this compound

-

Store this compound injection vials at room temperature, between 15°C and 25°C.

-

DO NOT FREEZE.

-

Visually inspect the vial for particulate matter and discoloration prior to use. The solution should be clear.

Protocol for Dilution of this compound

This protocol should be performed under strict aseptic conditions to minimize the risk of microbial contamination.

-

Preparation of the Workspace:

-

Prepare a clean and uncluttered workspace in a laminar air flow hood or biological safety cabinet.

-

Disinfect the work surface with 70% isopropyl alcohol and allow it to dry completely.

-

Assemble all necessary materials.

-

-

Vial Preparation:

-

Remove the protective cap from the this compound vial and the chosen diluent container.

-

Disinfect the rubber septum of each vial with a new 70% isopropyl alcohol wipe and allow to air dry.

-

-

Withdrawal of this compound:

-

Using a sterile syringe of appropriate volume, draw up a volume of air equal to the volume of this compound solution to be withdrawn.

-

Insert the needle through the center of the this compound vial's rubber septum.

-

Invert the vial and inject the air. This will prevent the formation of a vacuum.

-

Withdraw the desired volume of this compound solution into the syringe.

-

-

Dilution:

-

Insert the needle of the syringe containing the this compound into the rubber septum of the compatible diluent container (e.g., an intravenous bag).

-

Inject the this compound into the diluent.

-

Gently agitate the container to ensure thorough mixing. Avoid vigorous shaking to prevent foaming.

-

-

Labeling:

-

Immediately label the prepared solution with the following information:

-

"this compound"

-

Final concentration (e.g., mg/mL)

-

Diluent used

-

Date and time of preparation

-

Expiration date and time (see Section 5.0 for stability information)

-

Initials of the preparer

-

-

Quality Control

-

Visual Inspection: Before administration, visually inspect the prepared solution for any particulate matter, cloudiness, or color change. If any of these are observed, the solution should be discarded.

-

pH Measurement (Optional): For research applications requiring precise pH control, the pH of the final solution can be measured using a calibrated pH meter. The expected pH will be influenced by the chosen diluent.

Stability and Incompatibilities

Stability of Diluted Solutions

| Diluent | Dilution Ratio | Storage Container | Storage Temperature | Stability | Reference |

| 5% Dextrose Injection, USP | Up to 1:10 | Polypropylene syringes | 5°C to 25°C | 24 hours | |

| 0.9% Sodium Chloride Injection, USP | Up to 1:10 | Polypropylene syringes | 5°C to 25°C | 24 hours |

Note: Dilution of the commercial formulation diminishes the preservative effectiveness of benzyl alcohol. Therefore, it is preferable to use the diluted product immediately. Any unused portion of the diluted solution should be discarded after 8 hours.

Chemical Incompatibilities

-

This compound injection is acidic (pH 3.9 to 5.0) and should not be mixed with alkaline solutions having a pH greater than 8.5.

-

Incompatibility has been noted with barbiturate solutions.

Visualization of Workflow and Mechanism of Action

Experimental Workflow

Caption: Workflow for the aseptic preparation of this compound injection solutions.

Signaling Pathway: Mechanism of Action